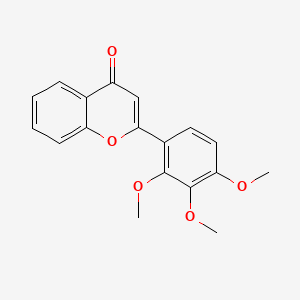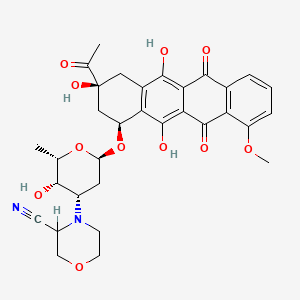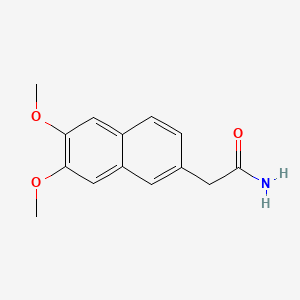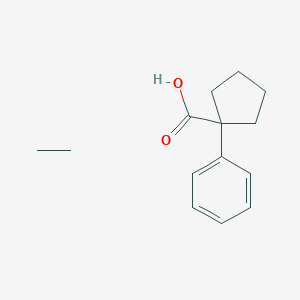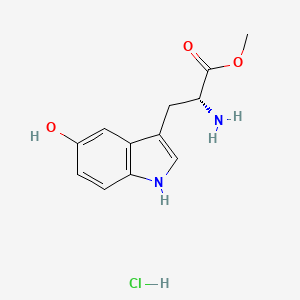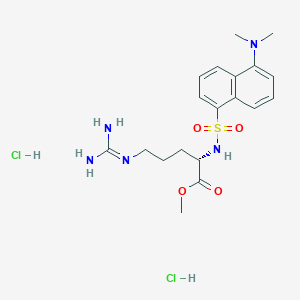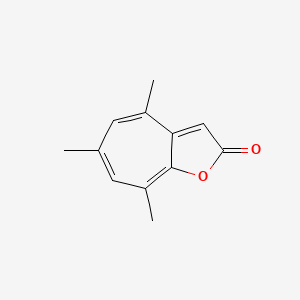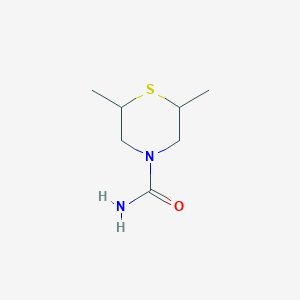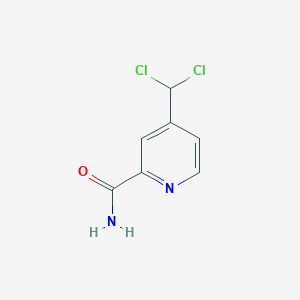
4-(Dichloromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Dichloromethyl)pyridine-2-carboxamide typically involves the reaction of 4-(dichloromethyl)pyridine with a suitable carboxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(Dichloromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-(Dichloromethyl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of antimicrobial activity, it may inhibit the growth of bacteria by interfering with their metabolic processes . The compound’s activity is often dependent on the presence of the dichloromethyl group, which can enhance its binding affinity to target enzymes or receptors .
Comparison with Similar Compounds
4-(Dichloromethyl)pyridine-2-carboxamide can be compared with other pyridine carboxamide derivatives, such as:
4-(Chloromethyl)pyridine-2-carboxamide: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
4-(Bromomethyl)pyridine-2-carboxamide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
4-(Methyl)pyridine-2-carboxamide:
The uniqueness of this compound lies in its dichloromethyl group, which imparts specific chemical and biological properties that are not observed in its analogs .
Properties
CAS No. |
85148-96-5 |
|---|---|
Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
4-(dichloromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12) |
InChI Key |
VFPYVRYXQFUSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


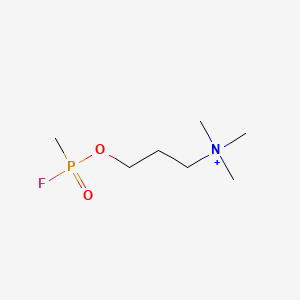
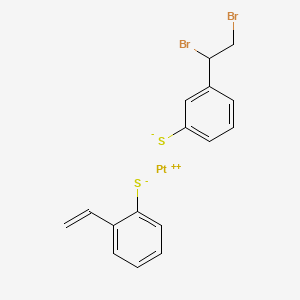
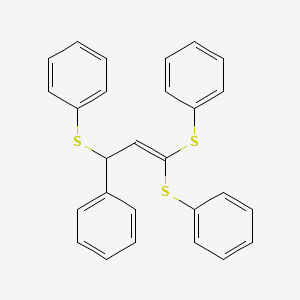
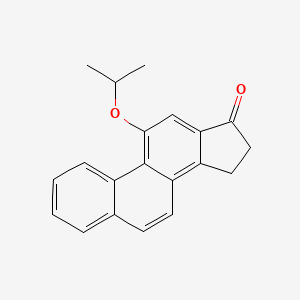
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
